
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H15ClN6O2S and its molecular weight is 426.88. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships
The investigation of structure-activity relationships (SAR) around heterocyclic compounds, including those similar to the specified molecule, emphasizes the importance of specific substituents for improving metabolic stability and pharmacokinetic properties. For example, compounds with various 6,5-heterocycles were explored to improve the metabolic stability, demonstrating the critical role of the molecular structure in enhancing drug-like properties (Stec et al., 2011).
Synthesis of Heterocyclic Derivatives
The synthesis of new heterocyclic derivatives incorporating a pyridyl moiety shows the chemical versatility of these compounds. Such derivatives have been synthesized through reactions involving hydrazonoyl chlorides or phenylisothiocyanate, demonstrating the applicability of the specified molecule in generating diverse chemical entities with potential biological activities (Dawood et al., 2011).
Antimicrobial and Antitumor Evaluation
Several studies have explored the antimicrobial and antitumor potential of compounds structurally related to the specified molecule. For instance, certain N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their cytotoxicity and antioxidant activities, highlighting the therapeutic potential of these molecules (Hamama et al., 2013).
Biological Assessment
The biological assessment of compounds, including those with a 1,2,4-oxadiazol cycle, has been conducted to explore their pharmacological properties. A diverse set of acetamides synthesized with the incorporation of an 1,2,4-oxadiazol cycle demonstrates the potential of these compounds in drug discovery and development (Karpina et al., 2019).
Antibacterial Activity
The exploration of antibacterial activities of novel synthesized compounds, including those with a 1,3,4-oxadiazole derivative, underscores the significance of structural modifications in discovering new antimicrobial agents. The evaluation of such compounds against Salmonella typhi suggests their potential application in addressing infectious diseases (Salama, 2020).
Propiedades
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c20-13-6-7-15(21-9-13)24-19-23-14(11-29-19)8-16(27)22-10-17-25-18(26-28-17)12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,22,27)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBZMNVBYVJWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

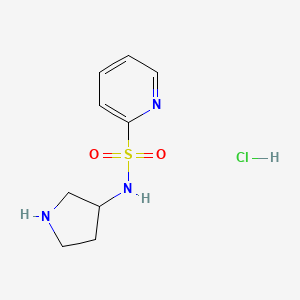
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2777810.png)
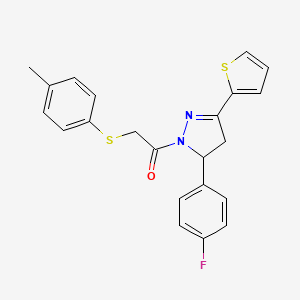
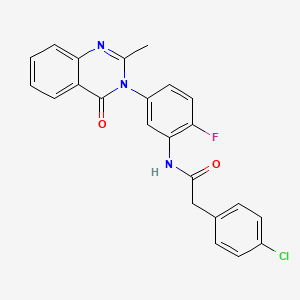

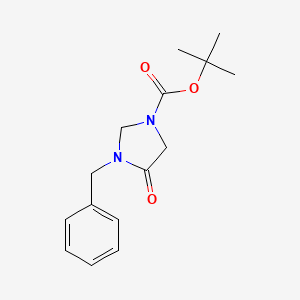
![Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2777819.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2777822.png)
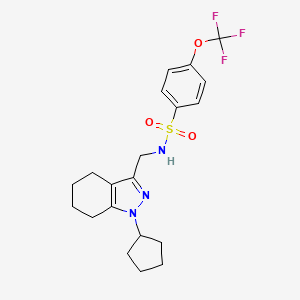
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2777824.png)

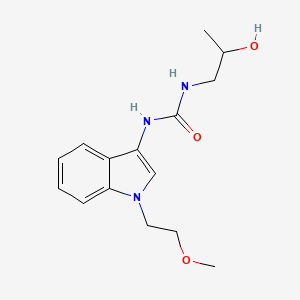
![3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2777829.png)
![5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2777831.png)